(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-bromophenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN7O/c22-16-6-4-5-15(13-16)21(30)28-11-9-27(10-12-28)19-18-20(24-14-23-19)29(26-25-18)17-7-2-1-3-8-17/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYZHFMHPYEPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , identified by its CAS number 920405-48-7 , is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 464.3 g/mol . Its structure consists of a bromophenyl group linked to a piperazine moiety and a triazolopyrimidine unit, which are known to influence biological activity through various mechanisms.
Pharmacological Activity
Research has indicated that compounds containing triazole and piperazine rings exhibit diverse biological activities. The specific biological activities of (3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone include:
1. Anticancer Activity
Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to (3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
2. Antimicrobial Effects
The presence of the bromine atom in the structure may enhance the antimicrobial properties of this compound. Similar triazole-containing compounds have been reported to exhibit significant antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting specific metabolic pathways .
3. Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological properties. Research indicates that this compound may interact with serotonin receptors, potentially influencing mood and anxiety disorders . The triazole moiety has also been associated with anticonvulsant activity in related compounds .
The biological activity of (3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone can be attributed to several mechanisms:
1. Receptor Modulation
The compound may act as an agonist or antagonist at various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing neurotransmission and contributing to its neuropharmacological effects .
2. Enzyme Inhibition
Triazole compounds often exhibit enzyme inhibitory properties, particularly against cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs .
3. DNA Interaction
Some studies suggest that similar compounds can intercalate into DNA strands or bind to DNA-related enzymes, leading to disruption of replication processes in cancer cells .
Case Studies
A systematic review highlighted various studies assessing the biological activity of triazole derivatives:
| Study | Findings |
|---|---|
| Zhang et al., 2020 | Identified anticancer properties in triazole derivatives with IC50 values < 10 µM against breast cancer cells. |
| Liu et al., 2021 | Demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 5 to 20 µg/mL. |
| Chen et al., 2022 | Reported neuroprotective effects in animal models of epilepsy using similar piperazine derivatives. |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its structural components suggest several pharmacological activities:
- Anticancer Activity : Compounds containing triazole and piperazine rings have shown promise in inhibiting cancer cell proliferation. Studies indicate that derivatives of this compound may disrupt cancer cell signaling pathways, leading to apoptosis in various cancer types.
- Antimicrobial Properties : The presence of the triazole ring is often associated with antimicrobial activity against a range of pathogens. Preliminary studies suggest that this compound may exhibit efficacy against resistant bacterial strains.
Neuropharmacology
Research indicates that compounds similar to this one may possess neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanisms may involve:
- Inhibition of Neuroinflammation : By modulating inflammatory pathways, the compound may help protect neuronal cells from damage.
- Oxidative Stress Mitigation : The antioxidant properties of triazolo-pyrimidine derivatives can play a crucial role in reducing oxidative stress in neuronal tissues.
Psychopharmacology
The piperazine component suggests potential applications in treating psychiatric disorders. Compounds with similar structures have been evaluated for their effects on serotonin receptors, which are critical targets for antidepressants and anxiolytics.
Pharmacological Effects
The pharmacological profile of (3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone includes:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits proliferation of cancer cells; induces apoptosis |
| Antimicrobial | Effective against various bacterial strains; potential for use in antibiotic resistance |
| Neuroprotective | Reduces neuroinflammation; mitigates oxidative stress |
| Psychotropic | Modulates serotonin receptors; potential antidepressant effects |
Case Studies
Several studies have highlighted the biological activities of structurally related compounds:
Neuroprotective Study
A study involving triazolo-pyrimidine derivatives demonstrated significant neuroprotective effects in rodent models. The most active compound showed reduced duration of catalepsy compared to controls, indicating potential for further development in treating neurodegenerative diseases.
Antimicrobial Screening
In another investigation focusing on triazole derivatives, compounds were tested against various bacterial strains. Results indicated variable potency against Gram-positive and Gram-negative bacteria, suggesting that further optimization could enhance efficacy against specific pathogens.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group
The 3-bromophenyl group undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis. This reaction replaces the bromine atom with aryl groups, enabling structural diversification.
| Reaction Conditions | Catalysts/Base | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF, 80–100°C | Aryl boronic acid | 70–85 | |
| PdCl₂(dppf), Cs₂CO₃, toluene, reflux | 4-Methoxyphenyl boronic acid | 78 |
Example Reaction :
This reaction is critical for introducing electron-donating or -withdrawing groups to modulate bioactivity .
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms participate in alkylation and acylation reactions.
Alkylation
Reaction with alkyl halides (e.g., methyl iodide) under basic conditions:
| Conditions | Reagents | Yield (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 60–80°C | CH₃I | 65–75 | |
| Et₃N, DCM, RT | Benzyl chloride | 60 |
Acylation
The secondary amine reacts with acyl chlorides (e.g., acetyl chloride):
| Conditions | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Et₃N, THF, 0°C to RT | Acetyl chloride | 80–90 |
Triazolo-Pyrimidine Core Modifications
The triazolo-pyrimidine unit undergoes electrophilic substitution at the C-5 position under acidic conditions :
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-triazolo-pyrimidine | 55 | |
| Bromination | Br₂, FeBr₃, DCM, RT | 5-Bromo-triazolo-pyrimidine | 60 |
Methanone Group Reactivity
The ketone group participates in reduction and hydrolysis :
Reduction to Alcohol
Using NaBH₄ or LiAlH₄:
| Conditions | Reagents | Yield (%) | Reference |
|---|---|---|---|
| NaBH₄, MeOH, RT | – | 85 |
Acid-Catalyzed Hydrolysis
Conversion to carboxylic acid under strong acidic conditions:
| Conditions | Reagents | Yield (%) | Reference |
|---|---|---|---|
| 6M HCl, reflux, 12h | – | 70–80 |
Heterocycle Formation via Cyclocondensation
The triazolo-pyrimidine core facilitates cyclization with hydrazines or amines to form fused heterocycles :
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Phenylhydrazine | AcOH, 100°C | Triazolo-triazine | 75 |
Photocatalytic C–H Functionalization
Recent advances enable direct C–H arylation of the triazolo-pyrimidine ring under visible-light catalysis :
| Conditions | Catalysts | Yield (%) | Reference |
|---|---|---|---|
| Ir(ppy)₃, K₂S₂O₈, blue LED | Aryl diazonium salt | 65 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
The primary structural analogs of this compound share the triazolopyrimidine-piperazine scaffold but differ in substituent groups. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations:
Triazolopyrimidine vs. In contrast, pyrazole derivatives (Entry 3) lack this mimicry, which may limit their applicability in certain therapeutic contexts .
The latter’s electronegative CF₃ group may improve metabolic stability but reduce π-π stacking interactions .
Piperazine Linker : Both triazolopyrimidine derivatives retain the piperazine moiety, which is associated with improved solubility and conformational flexibility. This contrasts with the pyrazole-based compound (Entry 3), which lacks this feature .
Physicochemical Properties
- Metabolic Stability : The trifluoromethyl group in Entry 2 is resistant to oxidative metabolism, whereas the bromine in the target compound may undergo debromination, reducing its half-life .
Q & A
Basic Research Questions
Q. How can the synthesis of (3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving Claisen–Schmidt condensation or Michael addition reactions. Key steps include:
- Using column chromatography (e.g., 10% methanol/dichlorobenzene) for purification to achieve >94% purity .
- Validating intermediates via -NMR and -NMR to confirm regioselectivity and structural integrity .
- Monitoring reaction progress via HPLC to ensure minimal byproduct formation (e.g., retention time analysis) .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- -NMR and -NMR : Identify proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm) and carbon connectivity, particularly distinguishing triazolo-pyrimidine and piperazine moieties .
- HRMS : Confirm molecular formula (e.g., [M+H] peaks with <2 ppm error) .
- HPLC-PDA : Assess purity (>95%) using C18 reverse-phase columns and UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Use SHELX software for structure refinement, particularly SHELXL for small-molecule crystallography. Key parameters include:
- High-resolution data (<1.0 Å) to resolve overlapping electron densities in the triazolo-pyrimidine core .
- Twinning analysis (SHELXD) to address potential crystal imperfections caused by bulky substituents .
- Example: A similar triazolo-pyrimidine derivative showed a mean C–C bond length of 0.006 Å with , validated via single-crystal studies .
Q. How to design structure-activity relationship (SAR) studies targeting the triazolo-pyrimidine scaffold?
- Methodological Answer :
- Substituent variation : Replace the 3-bromophenyl group with electron-withdrawing (e.g., 4-fluorophenyl) or donating groups (e.g., 4-methoxyphenyl) to modulate bioactivity. Monitor changes via IC assays .
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions (e.g., hydrogen bonding with piperazine nitrogen) .
- Case Study : Pyrazoline analogs with 4-bromophenyl groups showed 10-fold higher activity than chloro-substituted derivatives in kinase inhibition assays .
Q. How to address contradictions in biological assay data caused by organic degradation during prolonged experiments?
- Methodological Answer :
- Sample stabilization : Store solutions at –20°C with antioxidants (e.g., BHT) to prevent oxidation of the triazolo-pyrimidine ring .
- Real-time monitoring : Use hyphenated techniques like LC-MS to detect degradation products (e.g., demethylated or hydrolyzed intermediates) .
- Control experiments : Include reference compounds (e.g., stable benzenesulfonamide derivatives) to validate assay conditions .
Q. What strategies improve the reliability of pharmacological data for analogs of this compound?
- Methodological Answer :
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., staurosporine for kinase assays) to minimize batch-to-batch variability .
- Matrix correction : Account for organic matter interference (e.g., sediment-derived lipids) in cellular uptake studies using blank subtraction .
- Reproducibility checks : Replicate assays across ≥3 independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
